3-Chloropyrazine-2-carbonyl chloride
Overview
Description
3-Chloropyrazine-2-carbonyl chloride is a chemical compound with the molecular formula C5H2Cl2N2O and a molecular weight of 176.99 . It is used as an analytical reagent and has been shown to inhibit the growth of Mycobacterium tuberculosis and Mycobacterium avium complex .
Synthesis Analysis
The synthesis of 3-Chloropyrazine-2-carbonyl chloride involves the reaction of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines through a nucleophilic substitution of chlorine . Some of the reactions were carried out using microwave-assisted synthesis, which can save time and materials .Molecular Structure Analysis
The InChI code for 3-Chloropyrazine-2-carbonyl chloride is 1S/C5H2Cl2N2O/c6-4-3 (5 (7)10)8-1-2-9-4/h1-2H . The structure of this compound includes a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
The chemical reactions involving 3-Chloropyrazine-2-carbonyl chloride are primarily nucleophilic substitutions. For instance, it reacts with benzylamines to form 3-benzylaminopyrazine-2-carboxamides .Scientific Research Applications
Reactivity and Synthesis
3-Chloropyrazine-2-carbonyl chloride serves as a versatile intermediate in the synthesis of various chemical compounds. Its reactivity, particularly the chloride atom, has been exploited in reactions with amines to yield a range of derivatives. For instance, the reaction of 2-cyano-6-chloropyrazine with amines like 1,2,3,4-tetrahydroisoquinoline and 1,3,3-trimethyl-6-azabicyclo-[3,2,1]-octane has led to the synthesis of new derivatives with potential tuberculostatic activity, showcasing its utility in the development of antimicrobial agents (Milczarska, Foks, & Zwolska, 2005).
Antimicrobial and Antituberculosis Activities
The antimicrobial properties of derivatives synthesized from 3-chloropyrazine-2-carbonyl chloride have been a significant area of research. Studies have demonstrated the synthesis of compounds with notable antibacterial activity, including against Mycobacterium tuberculosis, highlighting the compound's potential in addressing infectious diseases and drug-resistant bacterial strains (Aijijiyah, Ghulam Fahmi, Fatmawati, & Santoso, 2020).
Ligand Development for Chemical Analysis
In another application, derivatives of 3-chloropyrazine-2-carbonyl chloride have been utilized in the development of ligands. These ligands, featuring functionalized side chains attached to carbon 3, are significant for their potential in chemical analysis and catalysis. The unique placement of ligating side chains on a ring carbon rather than on a ring nitrogen enables the unbound nitrogen and its attached proton to be available for hydrogen bonding, depending on the steric environment created by substituents at carbon 5 (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).
Safety And Hazards
Future Directions
The future directions for the use of 3-Chloropyrazine-2-carbonyl chloride could involve further exploration of its antimicrobial properties, particularly against Mycobacterium tuberculosis and Mycobacterium avium complex . Additionally, its potential applications in other areas of research could be explored .
properties
IUPAC Name |
3-chloropyrazine-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRNPLQGJAAIBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576218 | |
Record name | 3-Chloropyrazine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropyrazine-2-carbonyl chloride | |
CAS RN |
90361-99-2 | |
Record name | 3-Chloropyrazine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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